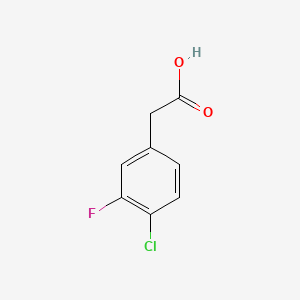

4-Chloro-3-fluorophenylacetic acid

Descripción general

Descripción

4-Chloro-3-fluorophenylacetic acid is a chemical compound with the empirical formula C8H6ClFO2 and a molecular weight of 188.58 . It is a solid substance .

Synthesis Analysis

The synthetic route for the production of 4-Chloro-3-fluorophenylacetic acid involves the reaction of 4-chloro-3-fluorophenyl acetonitrile with hydrochloric acid and sodium hydroxide . The reaction results in the formation of 4-Chloro-3-fluorophenylacetic acid, which is then purified and dried to obtain the final product .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorophenylacetic acid can be represented by the SMILES stringO=C(O)CC1=CC=C(Cl)C(F)=C1 . The InChI representation is 1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) . Physical And Chemical Properties Analysis

4-Chloro-3-fluorophenylacetic acid has a molecular weight of 188.58 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 188.0040353 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

One of the key applications of 4-Chloro-3-fluorophenylacetic acid is in the synthesis of drug-like molecules. Kumar et al. (2015) utilized a related fungal metabolite in generating a drug-like screening library, indicating the potential of halogenated phenylacetic acids in drug discovery processes. While the study did not directly involve 4-Chloro-3-fluorophenylacetic acid, it exemplifies the structural utility of similar compounds in medicinal chemistry (Kumar et al., 2015).

Chromatographic Analysis and Purity Control

Chasse et al. (2007) discussed the chromatographic selectivity in separating positional isomers of fluorophenylacetic acid, including 4-fluorophenylacetic acid. This research underlines the importance of controlling positional isomers in pharmaceutical synthesis to ensure the purity and efficacy of the final product. The methodologies developed could be relevant for compounds like 4-Chloro-3-fluorophenylacetic acid, highlighting its significance in quality control during drug synthesis (Chasse et al., 2007).

Computational Chemistry and Reactivity Studies

The reactivity and properties of halogenated phenylacetic acids, including 4-Chloro-3-fluorophenylacetic acid analogs, have been studied through computational methods. Srivastava et al. (2015) performed a comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, providing insights into their chemical behavior which is crucial for designing reaction pathways and understanding molecular interactions (Srivastava et al., 2015).

Antibacterial Research

Zhang et al. (2014) synthesized copper(II) complexes supported by phenylacetic acid derivatives, including 4-fluorophenylacetic acid, and evaluated their antibacterial activities. This research indicates the potential of 4-Chloro-3-fluorophenylacetic acid in developing metal-based antibacterial agents, showcasing its utility beyond organic synthesis and into bioactive compound development (Zhang et al., 2014).

Fluorescence and Sensor Development

Niu et al. (2002) discussed the covalent immobilization of a fluorophore on an optical sensor surface, indicating the broader application of fluorinated compounds in creating sensitive and specific detection systems. While not directly involving 4-Chloro-3-fluorophenylacetic acid, this research highlights the potential utility of similar halogenated compounds in the development of fluorescent sensors and probes for various analytical applications (Niu et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYNMJFDEWFEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorophenylacetic acid | |

CAS RN |

883500-51-4 | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)

![N-[3-hydrazinyl-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1350735.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B1350746.png)

![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B1350771.png)